
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a compound with the CAS Number: 438035-77-9 . It has a molecular weight of 294.78 .
Synthesis Analysis
The synthesis of coumarin systems, including “6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H19ClO3/c1-3-4-5-6-7-11-10 (2)12-8-13 (17)14 (18)9-15 (12)20-16 (11)19/h8-9,18H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” are not available, coumarin systems in general have been synthesized through various methods . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.78 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : This compound is a key intermediate in the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, demonstrating significant antimicrobial activity against various bacteria and fungi I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
- Crystal Structure Analysis : The structure of a related compound, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, has been elucidated using spectroscopic tools and X-ray diffraction, revealing planar molecular configuration and intermolecular interactions crucial for crystal packing Vagish Channabasappa et al., 2018.
Biological Activities
- Antimicrobial Activity : The biological activity assessment of synthesized 2H-chromene derivatives has shown remarkable antimicrobial properties, suggesting potential applications in developing new antimicrobial agents I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
Material Science and Spectroscopy
- Spectrophotometric Determination : A study on the liquid phase extraction and spectrophotometric determination of a complex of palladium(II) with a similar compound demonstrates the compound's utility as a color-forming agent for palladium detection, which can be applied in catalysts and water samples analysis N. Kaur, R. Agnihotri, & N. Agnihotri, 2022.
Photophysical Properties
- Chemosensor Development : The application in the development of chitosan-based fluorescence chemosensors for selective detection of Fe(III) ion showcases the compound's potential in environmental monitoring and analytical chemistry Mehrad Pournaki et al., 2020.
Zukünftige Richtungen
The future directions for research on this compound and similar coumarin systems could involve further exploration of their synthesis methods and biological properties . Given the wide range of biological properties exhibited by coumarin derivatives, there is potential for the development of new pharmaceutical applications .
Eigenschaften
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDWVWKCPCPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)
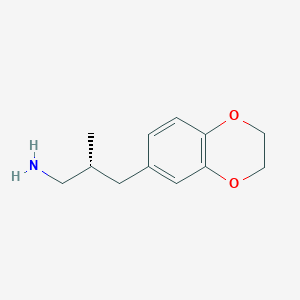
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)
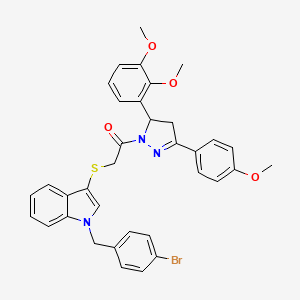
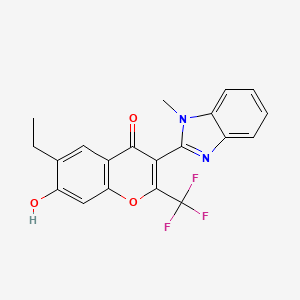
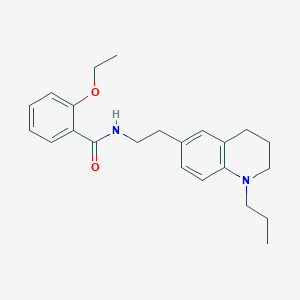
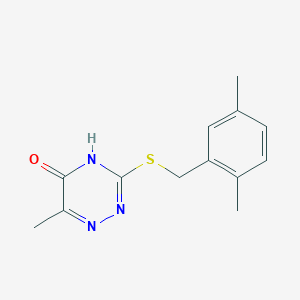
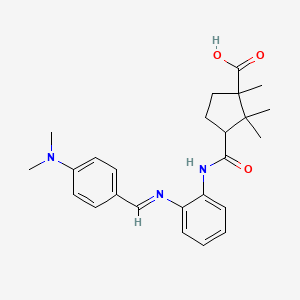

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)
![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)